molecular formula C4H14OSi2 B7823535 Tetramethyl disiloxane

Tetramethyl disiloxane

Cat. No. B7823535
M. Wt: 134.32 g/mol
InChI Key: UHUUYVZLXJHWDV-UHFFFAOYSA-N
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Description

Tetramethyl disiloxane is a useful research compound. Its molecular formula is C4H14OSi2 and its molecular weight is 134.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetramethyl disiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethyl disiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Epoxy Curing Systems : Tetramethyl disiloxane derivatives are used as liquid epoxy curing agents in electronic packaging. They effectively lower the viscosity of epoxy systems, enabling higher filler loading and reducing thermal expansion coefficients. This enhances the mechanical properties of epoxy composites (Li & Xie, 2009).

  • Plasma Polymerization : The plasma polymerization of disiloxanes like tetramethyl disiloxane demonstrates varied reactivities among different siloxanes, influencing the chemical structure of polymerized products. This process is critical in the development of crosslinked polydimethylsiloxane-like structures (Cai, Fang, & Yu, 1992).

  • Synthesis of Novel Compounds : Tetramethyl disiloxane is central to the synthesis of various functionalized disiloxanes, leading to the production of unique poly(siloxane-urethane) copolymers with distinct properties (Pusztai, Nagy, & Wagner, 2012).

  • Thermal Rearrangement Studies : The thermal rearrangement of tetramethyl disiloxane derivatives has been explored, providing insights into the synthesis and behavior of these compounds under varying thermal conditions (Molchanova et al., 2005).

  • Copolymerization and Crosslinking : Tetramethyl disiloxane derivatives have been used in the preparation of copolymers like poly(methyl methacrylate-co-tetramethyl disiloxane), showcasing their potential in advanced material synthesis (Yang & Peppas, 1983).

  • Advanced Catalyst Studies : Studies on Ni(0) catalyzed oxidation of organosilanes to disiloxanes using air as an oxidant have shed light on efficient, high-yield routes for symmetrical disiloxanes from organosilanes (Lv et al., 2019).

  • Lithium-Ion Battery Research : Tetramethyl disiloxane-based additives in lithium-ion battery electrolytes have shown enhanced passivation and film-forming properties, indicating their potential in improving battery performance (Walkowiak et al., 2010).

  • Silica Nanoparticle Synthesis : Tetramethylsilane, a closely related compound, is used in the flame synthesis of silica nanoparticles. Understanding the reaction mechanism and the effect of various conditions on nanoparticle formation is crucial for improving synthesis processes (Karakaya et al., 2020).

properties

IUPAC Name

trimethyl(methylsilyloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H14OSi2/c1-6-5-7(2,3)4/h6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUUYVZLXJHWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH2]O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethyl disiloxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
HJ Emeléus, LE Smythe - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
(Me, SiH), O, and 1: 1’: 2: 2’-tetramethyldisilthiane (Me, SiH), S have been prepared and characterised. Preliminary experiments on the reaction of the disilthiane with typical acceptor …
Number of citations: 12 pubs.rsc.org
LG Shagun, IA Dorofeev, LV Zhilitskaya… - Mendeleev …, 2015 - infona.pl
One-pot synthesis of first imidazolophanes with dimethylene(tetramethyl)disiloxane spacers × Close The Infona portal uses cookies, ie strings of text saved by a browser on the user's …
Number of citations: 17 www.infona.pl
QT Nguyen, D Langevin, B Bahadori, F Callebert… - Journal of membrane …, 2007 - Elsevier
A silicone-like membrane for vapor permeation was synthesized by deposition of tetramethyl disiloxane in a cold remote-plasma reactor onto a support. Although the chemical nature of …
Number of citations: 10 www.sciencedirect.com
E Yilgor, I Yilgor - Polymer, 1998 - Elsevier
… A low molecular weight amine terminated siloxane, 1,3Bis(7-aminopropyl)tetramethyl disiloxane, was used as a modifier for a cycloaliphatic amine, bis(4-aminocyclohexyl)methane, …
Number of citations: 63 www.sciencedirect.com
Y Xu, F Zhu, L Xie, J Yang, L Zhang, R Xie - e-Polymers, 2010 - degruyter.com
… Reaction of VBCB-St and divinyl tetramethyl disiloxane-bisbenzocyclobutene (DVSBCB) gave the oligomer (VBCB-St-DVSBCB), which was subsequently subjected to the cure reaction. …
Number of citations: 2 www.degruyter.com
HY Li, CH Xie - Advanced Materials Research, 2009 - Trans Tech Publ
… In this study, 1,3-bis(3-aminopropyl) tetramethyl disiloxane was used as epoxy curing agent for EMCs. Because of the low viscosity and organo-siloxane moiety of DS, high viscosity …
Number of citations: 5 www.scientific.net
HM Bank, JC Saam, JL Speier - The Journal of Organic Chemistry, 1964 - ACS Publications
sj/m-Tetramethyldisiloxane adds to either hexene-2 or hexene-3 in the presence of cbloroplatinic acid to estab-lish Si-C bonds with the silicon attached chiefly to the l-position but also …
Number of citations: 34 pubs.acs.org
MA Tapsak, T Grailer, D Miller, ME Benz… - Journal of Inorganic and …, 1999 - Springer
… Polymers la–IId were made via hydrosilylation of 1,1,3,3-tetramethyldisiloxane and the appropriate A,w-diene. This yielded copolymers having a Mw of 32,000 to 56,000 g/mol. Critical …
Number of citations: 12 link.springer.com
K Felix, S Lin, GW Bornkamm, S Janz - Carcinogenesis, 1998 - academic.oup.com
… analog, octamethylcyclo-tetrasiloxane (D4), as well as the linear siloxanes, decamethyl-tetrasiloxane, divinyl-tetramethyldisiloxane, trivinylpentamethyltrisiloxane and tetravinyldi…
Number of citations: 9 academic.oup.com
Y Aoyagi, K Umemoto, S Kurata - Dental materials journal, 2012 - jstage.jst.go.jp
This study evaluated the chemical properties such as water sorption, water solubility and solvent resistance of a new resin material consisting of 1, 3-bis (3-methacryloxypropyl)-1, 1, 3, 3…
Number of citations: 3 www.jstage.jst.go.jp

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